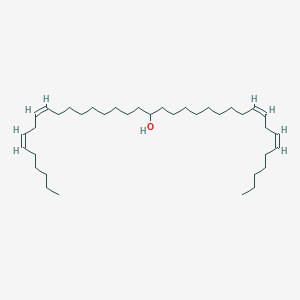

Dlin-MeOH

Description

BenchChem offers high-quality Dlin-MeOH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dlin-MeOH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H68O |

|---|---|

Molecular Weight |

528.9 g/mol |

IUPAC Name |

(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol |

InChI |

InChI=1S/C37H68O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37-38H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- |

InChI Key |

MXYDYSQZZPJVJD-MAZCIEHSSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCCC(O)CCCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dlin-MeOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dlin-MeOH, chemically known as (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol, is a crucial lipid excipient in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. Its branched, unsaturated structure is fundamental to the efficacy of these delivery systems. This technical guide provides a comprehensive overview of the plausible synthesis pathway for Dlin-MeOH, detailing the starting materials, experimental protocols, and expected quantitative data. The synthesis involves a Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds.

Introduction

The advent of mRNA-based vaccines and therapies has underscored the critical role of sophisticated drug delivery systems. Lipid nanoparticles have emerged as the leading platform for nucleic acid delivery, and the constituent lipids are key to their success. Dlin-MeOH is a tertiary alcohol lipid that, upon formulation, can be functionalized to create cationic lipids essential for encapsulating and delivering negatively charged nucleic acids. Understanding the synthesis of Dlin-MeOH is therefore of paramount importance for researchers and developers in the field of nanomedicine.

Dlin-MeOH Synthesis Pathway

The most probable synthetic route to Dlin-MeOH involves the reaction of a linoleyl Grignard reagent with a linoleic acid ester. This approach leverages the readily available and biocompatible linoleic acid as the primary starting material. The overall strategy is to couple two 18-carbon linoleyl chains to a central carbonyl carbon, which is then reduced to a hydroxyl group.

Starting Materials

The synthesis of Dlin-MeOH originates from linoleic acid, an unsaturated omega-6 fatty acid. The key precursors derived from linoleic acid are:

-

Linoleyl Halide (e.g., Linoleyl Bromide): This serves as the precursor to the Grignard reagent.

-

Linoleic Acid Ester (e.g., Methyl Linoleate): This acts as the electrophilic carbonyl source.

Table 1: Starting Materials and Reagents

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Linoleic Acid | C₁₈H₃₂O₂ | 280.45 | Ultimate Starting Material |

| Thionyl Chloride | SOCl₂ | 118.97 | Reagent for Acid Chloride Formation |

| Lithium Aluminium Hydride | LiAlH₄ | 37.95 | Reducing Agent |

| Phosphorus Tribromide | PBr₃ | 270.69 | Brominating Agent |

| Magnesium Turnings | Mg | 24.31 | Formation of Grignard Reagent |

| Methyl Linoleate | C₁₉H₃₄O₂ | 294.47 | Electrophile |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | Solvent |

| Hydrochloric Acid (aq) | HCl | 36.46 | Quenching Agent |

Synthesis Workflow

The synthesis can be broken down into three main stages:

-

Preparation of Linoleyl Bromide: Conversion of linoleic acid to linoleyl alcohol, followed by bromination.

-

Formation of Linoleyl Magnesium Bromide (Grignard Reagent): Reaction of linoleyl bromide with magnesium metal.

-

Grignard Reaction and Formation of Dlin-MeOH: Reaction of the Grignard reagent with methyl linoleate, followed by acidic workup.

An In-depth Technical Guide to the Physical and Chemical Properties of Dlin-MeOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dlin-MeOH, with the IUPAC name (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol, is a crucial synthetic intermediate in the development of ionizable cationic lipids, most notably DLin-MC3-DMA.[1] DLin-MC3-DMA is a key component of lipid nanoparticle (LNP) formulations used for the delivery of nucleic acid-based therapeutics, such as small interfering RNAs (siRNAs) and messenger RNAs (mRNAs).[1][2] Understanding the physical and chemical properties of Dlin-MeOH is paramount for the consistent synthesis of high-quality DLin-MC3-DMA and the successful formulation of potent lipid nanoparticles for gene delivery applications. This technical guide provides a comprehensive overview of the known properties of Dlin-MeOH, relevant experimental protocols, and the logical flow of its utilization in the synthesis of advanced drug delivery systems.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of Dlin-MeOH are summarized in the table below. These properties are essential for its handling, storage, and downstream chemical modifications.

| Property | Value | Source |

| Molecular Formula | C₃₇H₆₈O | PubChem[3] |

| Molecular Weight | 528.9 g/mol | PubChem[3] |

| IUPAC Name | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol | PubChem |

| CAS Number | 1169768-28-8 | GlpBio |

| Appearance | A solution in ethanol | Cayman Chemical |

| Solubility | Soluble in ethanol; Sparingly soluble in DMSO (1-10 mg/ml) | Cayman Chemical |

| Storage Conditions | Store at -20°C for long-term storage. | GlpBio |

| Computed XLogP3-AA | 15.1 | PubChem |

| Computed Hydrogen Bond Donor Count | 1 | PubChem |

| Computed Rotatable Bond Count | 34 | PubChem |

Experimental Protocols

Synthesis of Dlin-MeOH

While a detailed, step-by-step protocol for the synthesis of Dlin-MeOH is not publicly available, the general synthetic strategy involves the coupling of two linoleyl moieties to a central carbon backbone containing a hydroxyl group. An improved synthesis of the downstream product, DLin-MC3-DMA, has been reported, which logically begins with Dlin-MeOH as a starting material.

Synthesis of DLin-MC3-DMA from Dlin-MeOH

The conversion of Dlin-MeOH to Dlin-MC3-DMA involves the esterification of the hydroxyl group of Dlin-MeOH with a derivative of 4-(dimethylamino)butanoic acid. This process introduces the ionizable tertiary amine headgroup, which is critical for the function of the resulting lipid nanoparticle in nucleic acid delivery. The pKa of the final DLin-MC3-DMA is approximately 6.44, which is crucial for its endosomal escape mechanism.

Formulation of Lipid Nanoparticles (LNPs) using DLin-MC3-DMA

Dlin-MC3-DMA, synthesized from Dlin-MeOH, is a cornerstone of LNP formulations for nucleic acid delivery. A typical formulation protocol involves the following steps:

-

Lipid Stock Preparation: A mixture of lipids is prepared in ethanol. A common molar ratio is 50% DLin-MC3-DMA, 10% 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), 38.5% cholesterol, and 1.5% a PEGylated lipid (e.g., DMG-PEG 2000).

-

Aqueous Phase Preparation: The nucleic acid cargo (siRNA or mRNA) is dissolved in an acidic aqueous buffer, typically a sodium acetate or citrate buffer at pH 4.

-

Mixing and LNP Formation: The ethanolic lipid solution is rapidly mixed with the aqueous nucleic acid solution. This can be achieved using various methods, including microfluidic mixing, T-junction mixing, or simple vortexing. The rapid change in polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid.

-

Purification and Buffer Exchange: The resulting LNP suspension is then dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove ethanol and raise the pH. This step is crucial for in vivo applications.

Analytical Characterization

-

Dlin-MeOH Characterization: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) would be employed to confirm the structure and purity of synthesized Dlin-MeOH.

-

LNP Characterization: The formulated LNPs are characterized for their size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). The encapsulation efficiency of the nucleic acid is typically determined using a RiboGreen assay, comparing the fluorescence of the sample with and without a lysing agent like Triton X-100.

Visualizations

The following diagrams illustrate the key processes and relationships involving Dlin-MeOH.

Conclusion

Dlin-MeOH is a foundational molecule in the synthesis of the highly effective ionizable lipid, DLin-MC3-DMA. Its chemical structure is tailored for the subsequent addition of a functional headgroup that imparts pH-responsive charge characteristics to the final lipid. While specific experimental data for some of its physical properties are not widely published, its role and handling in the context of LNP production are well-understood. The provided protocols and diagrams offer a clear framework for researchers and drug development professionals working on lipid-based nucleic acid delivery systems. Further disclosure of the detailed synthesis and characterization of Dlin-MeOH would be beneficial to the wider scientific community to ensure the consistent production of this critical raw material for advanced therapeutic applications.

References

Dlin-MeOH mechanism of action in lipid nanoparticles

An In-Depth Technical Guide to the Dlin-MeOH Mechanism of Action in Lipid Nanoparticles

Introduction

Lipid nanoparticles (LNPs) have become the leading non-viral platform for the delivery of nucleic acid-based therapeutics, a prominence underscored by the success of the first FDA-approved siRNA drug, Onpattro®, and the rapid development of mRNA-based COVID-19 vaccines.[1][2][3][4] The efficacy of these delivery systems is critically dependent on their composition, typically comprising four key components: an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.[] The ionizable lipid is the cornerstone of the formulation, responsible for encapsulating the nucleic acid cargo and, most importantly, facilitating its escape from the endosome into the cytoplasm where it can exert its therapeutic effect.

Dlin-MeOH, and its more extensively studied and clinically advanced successor DLin-MC3-DMA (MC3), are members of a class of ionizable lipids that have been instrumental in the advancement of RNA therapies. Their mechanism of action is a sophisticated, pH-dependent process that enables the LNP to navigate the journey from administration to intracellular cargo release. This guide provides a detailed technical overview of this mechanism, supported by quantitative data, experimental protocols, and process visualizations.

Core Mechanism of Action: A pH-Dependent Journey

The central feature of ionizable lipids like Dlin-MeOH and DLin-MC3-DMA is a tertiary amine head group with a pKa value typically between 6.0 and 7.0. This specific pKa range is crucial as it allows the lipid to remain largely neutral at physiological pH (~7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.5). This pH-sensitive charge modulation dictates the entire delivery process.

-

Nucleic Acid Encapsulation: LNP formulation is typically performed under acidic conditions (e.g., pH 4.0). At this low pH, the ionizable lipid is protonated and carries a positive charge, enabling it to electrostatically interact with and condense the negatively charged nucleic acid backbone of siRNA or mRNA, leading to high encapsulation efficiency.

-

Systemic Circulation and Cellular Uptake: Once formulated and introduced into the bloodstream at physiological pH (~7.4), the LNP surface becomes nearly neutral. This neutrality is critical for minimizing nonspecific interactions with serum proteins and reducing rapid clearance by the immune system. The particles are internalized by target cells, primarily through a process of apolipoprotein E (ApoE)-dependent endocytosis.

-

Endosomal Escape: The Critical Bottleneck: After endocytosis, the LNP is trapped within an endosome. For the therapeutic payload to be effective, it must escape this vesicle before it fuses with a lysosome, where the cargo would be degraded. This escape is the most significant barrier to delivery and the key function of the ionizable lipid. The mechanism proceeds as follows:

-

Protonation: As the endosome matures, its internal environment acidifies, with the pH dropping to between 5.0 and 6.5. When the endosomal pH drops below the pKa of the ionizable lipid, the lipid's head group becomes protonated, conferring a net positive charge to the LNP.

-

Membrane Disruption: The now cationic LNP interacts strongly with the anionic lipids (such as phosphatidylserine) present in the endosomal membrane. This electrostatic interaction is believed to induce a structural rearrangement of the lipids, promoting a transition from a stable bilayer (lamellar) phase to a non-bilayer, inverted hexagonal (HII) phase. This phase transition disrupts the integrity of the endosomal membrane, creating pores or transient defects through which the nucleic acid cargo is released into the cytoplasm.

-

This pH-triggered "flip" from a neutral to a cationic state is the fundamental principle behind the success of Dlin-MeOH and related ionizable lipids in mediating effective endosomal escape and intracellular delivery.

Quantitative Data

The performance of LNPs is defined by a set of key physicochemical and biological parameters. While specific data for Dlin-MeOH is limited in the literature, extensive data exists for its close and clinically approved analog, DLin-MC3-DMA (MC3), which serves as a benchmark.

Table 1: Physicochemical Properties of Ionizable Lipid-Based LNPs

| Parameter | Typical Value | Significance |

|---|---|---|

| Apparent pKa | 6.2 - 6.5 | Governs the pH-sensitive protonation essential for endosomal escape. An optimal pKa in this range ensures neutrality in blood and positive charge in the endosome. |

| Hydrodynamic Diameter | 50 - 100 nm | Influences biodistribution, cellular uptake, and clearance. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform size distribution, which is crucial for reproducible performance and regulatory approval. |

| Encapsulation Efficiency | > 90% | Represents the percentage of nucleic acid successfully loaded into the LNPs, maximizing the therapeutic dose. |

Table 2: Comparative In Vivo Gene Silencing Efficacy (siRNA Delivery in Mice)

| Ionizable Lipid | Target Gene (Cell Type) | siRNA Dose | Gene Knockdown (%) | Reference |

|---|---|---|---|---|

| DLin-MC3-DMA | Factor VII (Hepatocyte) | 1 mg/kg | ~40% | |

| ALC-0315 | Factor VII (Hepatocyte) | 1 mg/kg | ~80% | |

| DLin-MC3-DMA | ADAMTS13 (Hepatic Stellate Cell) | 1 mg/kg | ~5% | |

| ALC-0315 | ADAMTS13 (Hepatic Stellate Cell) | 1 mg/kg | ~50% |

Note: This table compares DLin-MC3-DMA to another clinically relevant ionizable lipid, ALC-0315, to provide context on performance benchmarks. ALC-0315 demonstrated greater knockdown but was associated with higher markers of liver toxicity at increased doses.

Experimental Protocols

The following sections detail generalized protocols for the formulation, characterization, and evaluation of Dlin-MeOH-containing LNPs.

Protocol 1: LNP Formulation via Microfluidic Mixing

This method allows for the rapid and reproducible self-assembly of LNPs with controlled size and high encapsulation efficiency.

-

Preparation of Stock Solutions:

-

Lipid Stock (Organic Phase): Dissolve the ionizable lipid (e.g., Dlin-MeOH or DLin-MC3-DMA), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in 100% ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Nucleic Acid Stock (Aqueous Phase): Dilute the mRNA or siRNA cargo in a low pH aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into another.

-

Place the syringes onto a syringe pump connected to a microfluidic mixing chip (e.g., a staggered herringbone mixer).

-

Pump the two solutions through the chip at a defined total flow rate and flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing of the organic and aqueous streams induces a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid to form LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the resulting LNP suspension.

-

Dialyze the suspension against sterile phosphate-buffered saline (PBS) at pH 7.4 for at least 18 hours using a dialysis cassette (e.g., 10K MWCO) to remove ethanol and raise the pH.

-

-

Sterilization and Storage:

-

Sterile-filter the final LNP solution through a 0.22 µm syringe filter.

-

Store at 4°C for short-term use.

-

Protocol 2: LNP Characterization

-

Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the LNP suspension in 1x PBS.

-

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

-

-

Encapsulation Efficiency Quantification (RiboGreen Assay):

-

This assay uses a dye that fluoresces upon binding to nucleic acids.

-

Prepare a standard curve of known nucleic acid concentrations.

-

In a 96-well plate, measure the baseline fluorescence of a diluted LNP sample to quantify any unencapsulated (free) RNA.

-

Add a lysis agent (e.g., 0.5% Triton X-100) to the wells to disrupt the LNPs and release the encapsulated RNA.

-

Measure the total fluorescence after lysis.

-

Calculate the encapsulation efficiency using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100.

-

Protocol 3: In Vitro Transfection Efficiency Assay

This protocol assesses the ability of the LNPs to deliver their cargo and produce a functional effect (e.g., protein expression from mRNA).

-

Cell Seeding: Seed a relevant cell line (e.g., HeLa or HepG2 cells) in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.

-

LNP Treatment:

-

Dilute the mRNA-LNPs (e.g., encoding Firefly Luciferase) to the desired final concentrations in complete cell culture medium.

-

Remove the old medium from the cells and add the LNP-containing medium.

-

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

-

Quantification of Protein Expression:

-

Lyse the cells and measure the activity of the expressed reporter protein. For Luciferase, use a commercial luciferase assay reagent and measure luminescence with a plate reader.

-

Normalize the signal to total protein content or cell viability to ensure results reflect transfection efficiency.

-

Protocol 4: Endosomal Escape Visualization (Galectin-8/9 Assay)

This assay directly visualizes endosomal membrane damage, a hallmark of successful endosomal escape.

-

Cell Line: Use a cell line stably expressing a fluorescently tagged galectin protein (e.g., Galectin-8-GFP or Gal8-GFP). Galectin-8 binds to glycans exposed on the inner leaflet of the endosomal membrane upon rupture.

-

Treatment and Imaging:

-

Treat the Gal8-GFP cells with the LNPs.

-

Image the cells over time using live-cell confocal microscopy.

-

-

Analysis:

-

The recruitment of Gal8-GFP from a diffuse cytoplasmic signal to distinct intracellular puncta indicates a loss of endosomal membrane integrity.

-

Quantify the number and intensity of these puncta per cell to compare the endosomal escape efficiency of different LNP formulations.

-

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in this guide.

Caption: The pH-dependent mechanism of action for a Dlin-MeOH LNP.

Caption: Experimental workflow for LNP formulation and characterization.

Caption: Workflow for in vitro evaluation of LNP transfection and endosomal escape.

References

The Cornerstone of Potent siRNA Delivery: An In-depth Technical Guide to the Early Research and Discovery of Dlin-MeOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of ionizable lipids has been a pivotal advancement in the clinical translation of RNA interference (RNAi) therapeutics. These specialized lipids are the cornerstone of lipid nanoparticle (LNP) formulations, enabling the safe and effective delivery of small interfering RNA (siRNA) to target tissues. Among the pantheon of these critical components, the "DLin" series of lipids, culminating in the clinically successful Dlin-MC3-DMA, represents a landmark in the rational design of non-viral gene delivery vectors. This technical guide delves into the early research and discovery of a crucial, yet often overlooked, precursor in this lineage: Dlin-MeOH. While not a delivery agent in its final form, Dlin-MeOH's synthesis and chemical properties were foundational to the development of some of the most potent siRNA delivery vehicles to date. This document provides a detailed overview of its synthesis, chemical characteristics, and its logical placement in the evolution of ionizable lipids.

Chemical Properties of Dlin-MeOH

Dlin-MeOH, chemically known as (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol, is a synthetic intermediate in the production of the highly potent ionizable cationic amino lipid, Dlin-MC3-DMA[1]. Its key chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1169768-28-8 | [2][3] |

| Molecular Formula | C₃₇H₆₈O | [2][4] |

| Molecular Weight | 528.94 g/mol | |

| IUPAC Name | (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol | |

| Synonyms | Dilinoleylmethanol, D-lin-MeOH | |

| Solubility | Soluble in Ethanol (≥10 mg/ml), Sparingly soluble in DMSO (1-10 mg/ml) | |

| Storage | -20°C |

The Rationale for Dlin-MeOH in the Evolution of Ionizable Lipids

The development of the DLin series of lipids was guided by a structure-activity relationship (SAR) approach, building upon the initial designs of ionizable lipids like 1,2-dilinoleyloxy-3-dimethylaminopropane (DLinDMA). Early research by Heyes et al. (2005) established the critical role of the unsaturated linoleyl acyl chains in enhancing the fusogenicity of lipid nanoparticles, which is essential for the endosomal escape of the siRNA payload. This principle of incorporating linoleyl chains became a central theme in the subsequent rational design of more potent lipids.

The progression from DLinDMA to more advanced lipids like DLin-KC2-DMA and ultimately Dlin-MC3-DMA involved systematic modifications to the headgroup and linker regions of the lipid to optimize its pKa. An optimal pKa is crucial for the lipid to remain relatively neutral in the bloodstream, minimizing toxicity, while becoming positively charged in the acidic environment of the endosome to facilitate membrane disruption and siRNA release. Dlin-MeOH emerged as a key synthetic intermediate in this evolutionary pathway, providing the core dilinoleyl structure upon which various headgroups could be attached and evaluated. Its synthesis allowed for the modular construction and testing of a library of ionizable lipids, leading to the discovery of Dlin-MC3-DMA with its significantly improved in vivo activity.

Experimental Protocols

Synthesis of Dlin-MeOH

The synthesis of Dlin-MeOH, a key intermediate for Dlin-MC3-DMA, is a multi-step process that begins with commercially available starting materials. The following protocol is based on the synthesis of Dlin-MC3-DMA as described in the literature, where Dlin-MeOH is the penultimate product before the addition of the headgroup.

Step 1: Synthesis of (9Z,12Z)-octadeca-9,12-dien-1-yl methanesulfonate

This step involves the conversion of the commercially available linoleyl alcohol to its mesylate derivative, which is a good leaving group for the subsequent coupling reaction.

Step 2: Synthesis of (6Z,9Z)-18-bromooctadeca-6,9-diene

The mesylate from Step 1 is converted to the corresponding bromide using lithium bromide.

Step 3: Synthesis of (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol (Dlin-MeOH)

This is a Grignard-type reaction where the bromide from Step 2 is reacted with magnesium to form a Grignard reagent. This reagent then reacts with ethyl formate to form the central alcohol, Dlin-MeOH.

Detailed Protocol for Step 3:

-

Magnesium turnings and two crystals of iodine are placed in a clean, dry 2-neck round bottom flask under an argon atmosphere.

-

A solution of (6Z,9Z)-18-bromooctadeca-6,9-diene (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise at room temperature. The reaction is initiated, which is indicated by an exothermic reaction.

-

After the addition is complete, the reaction mixture is heated to 50°C for 5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then cooled to 0°C, and a solution of ethyl formate (1.03 equivalents) in THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of 2 M HCl solution at 0°C.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of 0-10% ethyl acetate in hexanes) to yield (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol (Dlin-MeOH) as a yellow oil.

Conclusion

Dlin-MeOH represents a critical juncture in the development of ionizable lipids for siRNA delivery. While not intended as a final delivery agent itself, its rational design and synthesis were instrumental in enabling the exploration of various headgroup modifications, ultimately leading to the discovery of Dlin-MC3-DMA, a lipid with unprecedented in vivo potency. The study of Dlin-MeOH's synthesis provides valuable insights into the chemical strategies employed in the early days of siRNA delivery research and underscores the importance of foundational chemistry in the development of advanced therapeutic modalities. This technical guide serves as a resource for researchers in the field, providing a detailed look at a key building block that paved the way for clinically successful RNA therapeutics.

References

An In-depth Technical Guide to the Core Differences Between Dlin-MeOH and the Evolution of Dlin Series Ionizable Lipids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the Dlin series of ionizable lipids, with a specific focus on the structural and functional differences that distinguish key members of this family, such as Dlin-MC3-DMA, from its synthetic precursor, Dlin-MeOH. This document elucidates the critical role of chemical modifications in transforming a synthetic intermediate into a highly potent agent for nucleic acid delivery.

Introduction: The Dlin Lineage and Its Impact on RNA Delivery

The development of ionizable cationic lipids has been a pivotal advancement in the field of nucleic acid therapeutics, enabling the safe and effective delivery of payloads like small interfering RNA (siRNA) and messenger RNA (mRNA). The Dlin series of lipids represents a landmark in this progression, culminating in the development of Dlin-MC3-DMA, the ionizable lipid utilized in the first FDA-approved siRNA drug, Onpattro®. Understanding the structure-activity relationships (SAR) within this lipid family is crucial for the rational design of next-generation delivery vehicles. This guide explores the evolution of Dlin lipids, starting from the foundational structure of Dlin-MeOH.

From Precursor to Potent Delivery Vehicle: The Role of Dlin-MeOH

Contrary to being a functional ionizable lipid for RNA delivery itself, Dlin-MeOH is a critical synthetic intermediate in the production of Dlin-MC3-DMA[1]. Its chemical structure, (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol, features two linoleyl lipid tails connected to a central core that terminates in a hydroxyl (-OH) group[1][2].

The pivotal transformation from Dlin-MeOH to the highly effective Dlin-MC3-DMA involves the esterification of this terminal hydroxyl group to append the 4-(dimethylamino)butanoate headgroup. This modification is the key to imparting the pH-responsive charge characteristics essential for a successful ionizable lipid. While Dlin-MeOH provides the necessary hydrophobic lipid tails, it lacks the ionizable amine headgroup required to interact with and encapsulate negatively charged nucleic acids and subsequently facilitate endosomal escape.

Key Dlin Lipids: A Comparative Overview

The potency of Dlin-based lipid nanoparticles (LNPs) for in vivo applications, particularly for silencing genes in hepatocytes, is directly linked to the structure of the ionizable lipid's headgroup. This structure dictates the apparent acid dissociation constant (pKa) of the LNP, a parameter that governs its effectiveness.

Structure-Activity Relationship

The evolution from early-generation lipids like Dlin-DMA to the highly optimized Dlin-MC3-DMA demonstrates a clear structure-activity relationship. Key findings from numerous studies indicate that an optimal apparent pKa value for LNPs, in the range of 6.2 to 6.5, is a dominant factor for potent hepatic gene silencing[3][4]. This pKa range ensures that the LNPs remain relatively neutral at physiological pH (~7.4), promoting stability and minimizing non-specific interactions in circulation. Upon endocytosis into the acidic environment of the endosome (pH 5.5-6.5), the lipid becomes protonated, acquiring a positive charge. This charge facilitates the disruption of the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm.

-

Dlin-DMA : An early-generation lipid that established the potential of the Dlin scaffold.

-

Dlin-KC2-DMA : An improvement over Dlin-DMA, featuring a ketal linker that enhanced potency.

-

Dlin-MC3-DMA : The benchmark lipid, featuring a biodegradable ester linker and an optimized headgroup that confers a pKa of ~6.44, placing it squarely in the optimal range for hepatic delivery. This results in significantly higher potency compared to its predecessors.

Data Presentation: Physicochemical and In Vivo Efficacy

The following tables summarize the quantitative data comparing the physicochemical properties and in vivo efficacy of LNPs formulated with different Dlin lipids.

Table 1: Physicochemical Properties of Dlin Lipid-Based LNPs

| Ionizable Lipid | Apparent pKa | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |

| Dlin-DMA | ~6.8 | 80 - 120 | < 0.2 | > 90% |

| Dlin-KC2-DMA | ~6.7 | 70 - 100 | < 0.2 | > 90% |

| Dlin-MC3-DMA | ~6.44 | 70 - 90 | < 0.1 | > 95% |

Note: Particle size, PDI, and encapsulation efficiency are dependent on formulation parameters and are presented as typical ranges.

Table 2: In Vivo Efficacy of Dlin Lipid-Based LNPs for Hepatic Factor VII Silencing in Mice

| Ionizable Lipid | ED₅₀ (mg/kg siRNA) | Relative Potency (vs. Dlin-DMA) |

| Dlin-DMA | ~1.0 | 1x |

| Dlin-KC2-DMA | ~0.1 | 10x |

| Dlin-MC3-DMA | ~0.005 | ~200x |

Mandatory Visualizations

Synthesis Pathway from Dlin-MeOH to Dlin-MC3-DMA

LNP Cellular Uptake and Endosomal Escape Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of Dlin-MC3-DMA-based LNPs using a microfluidic device.

-

Preparation of Lipid Stock Solution (Organic Phase):

-

Dissolve Dlin-MC3-DMA, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and a PEG-lipid (e.g., PEG-DMG) in absolute ethanol to achieve a final molar ratio of 50:10:38.5:1.5.

-

The total lipid concentration in ethanol is typically between 10-25 mg/mL. Ensure all lipids are fully dissolved.

-

-

Preparation of siRNA Solution (Aqueous Phase):

-

Dissolve the siRNA payload in a low pH buffer, such as 10-50 mM citrate buffer at pH 4.0. The low pH ensures the siRNA is stable and the ionizable lipid will be protonated upon mixing.

-

The concentration of siRNA is typically between 0.2-0.5 mg/mL.

-

-

Microfluidic Mixing:

-

Set up a microfluidic mixing device (e.g., a staggered herringbone micromixer).

-

Load the lipid-ethanol solution into one syringe and the siRNA-aqueous buffer solution into another.

-

Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous:organic) and total flow rate (e.g., 2-12 mL/min). The rapid mixing within the microchannels causes nanoprecipitation and self-assembly of the LNPs, encapsulating the siRNA.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution is immediately diluted with a neutral buffer (e.g., PBS, pH 7.4) to stop particle growth.

-

Purify the LNPs and remove ethanol and unencapsulated siRNA via tangential flow filtration (TFF) or dialysis against PBS (pH 7.4).

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

-

Determination of LNP Apparent pKa via TNS Assay

The apparent pKa of the LNPs is measured using a fluorescence assay with 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) as a probe.

-

Reagent Preparation:

-

Prepare a series of buffers with pH values ranging from 3.0 to 10.0 (e.g., using citrate, phosphate, and borate buffers).

-

Prepare a stock solution of TNS in DMSO (e.g., 300 µM).

-

-

Assay Procedure:

-

Dilute the blank LNP formulation (without siRNA) into each buffer of the pH series in a 96-well black plate.

-

Add the TNS solution to each well to a final concentration of ~6 µM. TNS is fluorescent in a hydrophobic environment and will bind to the LNP surface when the ionizable lipids are positively charged.

-

Incubate the plate for 5-10 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~321 nm and an emission wavelength of ~447 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to a sigmoidal dose-response curve. The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.

-

In Vivo Factor VII Silencing in Mice

This protocol outlines a standard procedure to assess the in vivo efficacy of siRNA-LNP formulations by measuring the knockdown of Factor VII (FVII), a blood clotting protein produced in the liver.

-

Animal Model:

-

Use C57BL/6 mice (typically 6-8 weeks old). Allow animals to acclimate for at least one week before the experiment.

-

-

LNP Administration:

-

Administer a single bolus intravenous (IV) injection of the siRNA-LNP formulation via the tail vein.

-

Include multiple dose groups (e.g., 0.001, 0.01, 0.1, 1.0 mg siRNA/kg body weight) to determine the effective dose 50 (ED₅₀).

-

A control group receiving LNPs with a non-targeting (scrambled) siRNA and a saline control group should be included.

-

-

Sample Collection:

-

At a predetermined time point post-injection (typically 48-72 hours), collect blood samples from the mice via cardiac puncture or saphenous vein bleed into tubes containing sodium citrate to prevent coagulation.

-

Centrifuge the blood to separate the plasma.

-

-

Factor VII Measurement:

-

Quantify the FVII protein levels in the plasma using a chromogenic assay kit according to the manufacturer's instructions. The assay measures the ability of FVIIa to activate Factor X, which then cleaves a chromogenic substrate.

-

Alternatively, liver tissue can be harvested to measure FVII mRNA levels via quantitative reverse transcription PCR (qRT-PCR).

-

-

Data Analysis:

-

Calculate the percentage of remaining FVII protein or mRNA in the treated groups relative to the saline control group.

-

Plot the percentage of FVII knockdown versus the siRNA dose and fit the data to a dose-response curve to calculate the ED₅₀.

-

LNP Encapsulation Efficiency via RiboGreen Assay

This protocol determines the percentage of siRNA encapsulated within the LNPs using a fluorescent dye that binds to nucleic acids.

-

Reagent Preparation:

-

Prepare a working solution of Quant-iT RiboGreen reagent by diluting the stock concentrate in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

-

Prepare a lysis buffer: TE buffer containing a final concentration of 0.5-1.0% Triton X-100.

-

-

Standard Curve:

-

Prepare a standard curve of the free siRNA in TE buffer with concentrations ranging from approximately 0.02 to 2 µg/mL.

-

-

Sample Preparation:

-

Prepare two sets of diluted LNP samples in a 96-well plate.

-

Set 1 (Free siRNA): Dilute the LNP formulation in TE buffer without detergent. This measures the fluorescence from unencapsulated siRNA on the exterior of the LNP.

-

Set 2 (Total siRNA): Dilute the LNP formulation in the lysis buffer containing Triton X-100. The detergent disrupts the LNP membrane, releasing the encapsulated siRNA and allowing the dye to bind to the total siRNA amount.

-

Incubate the plate for 10-15 minutes at 37°C to ensure complete lysis in Set 2.

-

-

Fluorescence Measurement:

-

Add the RiboGreen working solution to all standard and sample wells.

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

-

-

Calculation:

-

Use the standard curve to determine the concentration of siRNA in both sets of samples.

-

Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Total siRNA - Free siRNA) / Total siRNA * 100

-

Conclusion

The Dlin lipid series exemplifies the power of rational chemical design in advancing drug delivery. Dlin-MeOH, as a synthetic intermediate, provides the foundational hydrophobic scaffold, but it is the subsequent addition of a carefully designed, pH-responsive headgroup that transforms it into the highly potent ionizable lipid, Dlin-MC3-DMA. The key difference lies not in a competition of efficacy, but in a functional evolution. The remarkable potency of Dlin-MC3-DMA is a direct result of its optimized pKa, which enables a sophisticated mechanism of systemic stability followed by targeted intracellular release. This understanding of the structure-activity relationship continues to guide the development of next-generation biodegradable and even more effective lipids for the future of RNA therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Dlin-MeOH | C37H68O | CID 44468963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Advances in Lipid Nanoparticles for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Predicted pKa and ionization behavior of Dlin-MeOH

An In-depth Technical Guide on the pKa and Ionization Behavior of Dlin-Family Lipids for LNP Formulation

Introduction

The development of lipid nanoparticles (LNPs) for nucleic acid delivery has been significantly influenced by the design of ionizable lipids. These lipids are critical as their charge state, which is dependent on pH, governs both the encapsulation of nucleic acid cargo and its subsequent release into the cell cytoplasm. A common misconception arises with compounds like Dlin-MeOH. While belonging to the broader "Dlin" family of lipids, Dlin-MeOH is structurally an alcohol. As such, it does not possess the pH-responsive tertiary amine group that is the hallmark of a functional ionizable lipid. This guide will clarify the properties of Dlin-MeOH, contrast it with true ionizable lipids from the Dlin family, and provide a detailed overview of the pKa, ionization behavior, and experimental characterization of these crucial drug delivery components.

Dlin-MeOH: Structure and Predicted Ionization

Dlin-MeOH, chemically known as (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-ol, is a lipid molecule containing a central hydroxyl (-OH) group[1]. Due to this functional group, it is classified as an alcohol.

The pKa of an alcohol is typically in the range of 16-18, which is the pH at which its hydroxyl group would be deprotonated. This pKa value is far outside the physiological pH range (approximately 7.4) and the acidic environment of the endosome (pH 5.0-6.5). Consequently, Dlin-MeOH remains in a neutral, non-ionized state under all biological conditions and is not suitable for use as a pH-responsive ionizable lipid in LNP formulations for endosomal escape. Its utility is more likely as a synthetic precursor for other lipids.

The key distinction lies in the functional group responsible for ionization. Effective ionizable lipids, such as DLin-MC3-DMA, contain a tertiary amine that can be protonated and deprotonated within a narrow pH range, a property Dlin-MeOH lacks.

References

Navigating the Solubility Landscape of Dlin-MeOH in Common Organic Solvents

For researchers, scientists, and drug development professionals, understanding the solubility of key lipid components like Dlin-MeOH is paramount for successful formulation and delivery of nucleic acid-based therapeutics. This in-depth technical guide provides a comprehensive overview of the solubility of Dlin-MeOH in various common organic solvents, complete with quantitative data, detailed experimental protocols, and a visual representation of the solubility determination workflow.

Dlin-MeOH, a critical intermediate in the synthesis of the ionizable cationic lipid DLin-MC3-DMA, plays a pivotal role in the formulation of lipid nanoparticles (LNPs) for siRNA delivery. Its solubility characteristics directly impact the manufacturing process, stability, and overall efficacy of the final drug product.

Quantitative Solubility Data

The solubility of Dlin-MeOH has been reported in several common organic solvents. The following table summarizes the available quantitative data, providing a clear comparison for formulation development.

| Solvent | Solubility | Molar Concentration (mM) | Conditions/Notes |

| Ethanol | ≥10 mg/mL[1][2] | ≥18.91 | - |

| Dimethyl Sulfoxide (DMSO) | 1 - 10 mg/mL (Sparingly Soluble)[1][2] | 1.89 - 18.91 | - |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[3] | 189.06 | Requires sonication to achieve dissolution. |

Note: The molecular weight of Dlin-MeOH is approximately 528.94 g/mol .

It is important to note the discrepancy in the reported solubility of Dlin-MeOH in DMSO. While some sources indicate it is sparingly soluble, another suggests a significantly higher solubility can be achieved with the aid of ultrasonication. This highlights the importance of experimental conditions in determining solubility. Dlin-MeOH is often supplied as a solution in ethanol, indicating its good solubility in this solvent.

Experimental Protocols for Solubility Determination

Objective: To determine the saturation solubility of Dlin-MeOH in a given organic solvent at a specified temperature.

Materials:

-

Dlin-MeOH

-

Selected organic solvents (e.g., ethanol, DMSO, chloroform, dichloromethane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometer - MS)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of Dlin-MeOH and add it to a known volume of the selected organic solvent in a sealed vial. The amount of Dlin-MeOH should be more than what is expected to dissolve.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved Dlin-MeOH.

-

-

Sample Collection and Dilution:

-

Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered solution with the same solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC-ELSD or HPLC-MS method to determine the concentration of Dlin-MeOH.

-

Prepare a standard curve of Dlin-MeOH of known concentrations in the same solvent to quantify the sample.

-

-

Calculation:

-

Calculate the original concentration of Dlin-MeOH in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of Dlin-MeOH in the tested solvent at the specified temperature.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of Dlin-MeOH.

References

An In-depth Technical Guide on the Initial Toxicity Screening of Methanol (MeOH)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide pertains to the initial toxicity screening of Methanol (MeOH). No public data was found for a compound specifically named "Dlin-MeOH." It is presumed that the query may have intended to investigate the toxicity of methanol, a common solvent in pharmaceutical development, or a methanolic solution of a "Dlin" series compound. This document focuses exclusively on the toxicity of methanol.

Introduction

Methanol (CH₃OH), a colorless and volatile liquid, is a widely used solvent in various industrial and laboratory settings, including the synthesis and formulation of pharmaceutical compounds.[1][2] Due to its potential for significant toxicity in humans, a thorough understanding of its toxicological profile is crucial for risk assessment and the development of safe handling and formulation protocols.[3][4] This guide provides a comprehensive overview of the initial toxicity screening of methanol, summarizing key toxicological data, detailing experimental protocols, and illustrating relevant biological pathways.

Methanol toxicity can occur through ingestion, inhalation, or dermal absorption.[5] The primary mechanism of toxicity is not from methanol itself, but from its metabolic byproducts, formaldehyde and formic acid, which are produced in the liver. The accumulation of formic acid leads to metabolic acidosis and is a primary contributor to the characteristic ocular and central nervous system (CNS) toxicity observed in methanol poisoning.

Quantitative Toxicity Data

The following tables summarize key quantitative data related to the toxicity of methanol. It is important to note that there is significant inter-species and individual variability in susceptibility to methanol toxicity.

| Parameter | Value | Species/System | Route of Exposure | Reference |

| Minimum Lethal Dose | 300 - 1,000 mg/kg | Human | Ingestion | |

| Potentially Fatal Dose | ~1 g/kg | Adult Human | Ingestion | |

| Toxic Concentration | > 20 mg/dL | Human Serum | Ingestion | |

| Concentration Requiring Hemodialysis | ≥ 50 mg/dL | Human Serum | Ingestion | |

| Formate Level Associated with Visual Toxicity | ≥ 3.7 mmol/L | Human Serum | Ingestion | |

| OSHA Permissible Exposure Limit (PEL) - 8-hr TWA | 200 ppm | Human | Inhalation | |

| NIOSH Recommended Exposure Limit (REL) - 10-hr TWA | 200 ppm | Human | Inhalation | |

| ACGIH Threshold Limit Value (TLV) - 8-hr TWA | 200 ppm | Human | Inhalation |

Table 1: Human Toxicity and Exposure Limits for Methanol

| Cell Line | Solvent | Concentration causing significant toxicity/inhibition | Assay | Reference |

| HepG2 | Methanol | 10% and 5% | Real-time cell proliferation (xCelligence) | |

| MDA-MB-231 | Methanol | 10% | Real-time cell proliferation (xCelligence) | |

| MCF-7 | Methanol | 10% and 5% | Real-time cell proliferation (xCelligence) | |

| VNBRCA1 | Methanol | 10% | Real-time cell proliferation (xCelligence) | |

| HepG2 | DMSO | 1.25% - 10% | Real-time cell proliferation (xCelligence) | |

| HepG2 | Ethanol | ≥ 1.25% (24h, 48h), all tested concentrations (72h) | Cell Viability |

Table 2: In Vitro Cytotoxicity of Methanol and Other Solvents on Human Cancer Cell Lines

Experimental Protocols

In Vitro Cytotoxicity Assays

-

Objective: To determine the concentration of methanol that causes a reduction in cell viability.

-

Methodology (MTT Assay):

-

Cell Seeding: Plate cells (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Remove the culture medium and expose the cells to various concentrations of methanol in a serum-free medium for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent to each well and incubate for 3 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

-

-

Methodology (Real-Time Cell Proliferation Assay):

-

Cell Seeding: Seed cells in specialized microelectronic sensor-containing plates (E-plates).

-

Baseline Measurement: Monitor cell proliferation in real-time to establish a baseline growth curve.

-

Treatment: Add various concentrations of methanol to the wells.

-

Continuous Monitoring: Continue to monitor cell proliferation in real-time.

-

Data Analysis: Analyze the cell index and slope of the proliferation curves to determine the inhibitory effects of methanol.

-

Acute Oral Toxicity Study (In Vivo)

-

Objective: To determine the median lethal dose (LD50) and observe signs of toxicity following a single oral dose of methanol.

-

Methodology (Based on general principles):

-

Animal Model: Use a suitable animal model, such as Swiss albino mice.

-

Grouping: Divide the animals into several groups, including a control group and multiple test groups receiving different doses of methanol.

-

Administration: Administer a single oral dose of methanol to the test groups.

-

Observation: Observe the animals for signs of toxicity, changes in behavior, and mortality over a specified period (e.g., 14 days).

-

Data Collection: Record body weight, clinical signs, and mortality.

-

Pathology: At the end of the study, perform necropsy and histopathological examination of major organs.

-

LD50 Calculation: Calculate the LD50 value using appropriate statistical methods.

-

Visualizations

Caption: Metabolic pathway of methanol leading to toxic byproducts.

Caption: Workflow for a standard in vitro cytotoxicity assay (MTT).

Conclusion

The initial toxicity screening of methanol is a critical step in ensuring the safety of laboratory and manufacturing personnel and in the development of safe pharmaceutical formulations. This guide has provided an overview of the key toxicological parameters, experimental protocols for in vitro and in vivo toxicity assessment, and a visualization of the metabolic pathway leading to methanol's toxic effects. The data clearly indicates that methanol exhibits significant toxicity, primarily through the action of its metabolite, formic acid. Therefore, stringent control measures and a thorough understanding of its toxicological profile are essential when working with this solvent.

References

Methodological & Application

Application Notes and Protocols for Dlin-MeOH Lipid Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the systemic delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). A critical component of these LNPs is the ionizable cationic lipid, which is essential for encapsulating the nucleic acid cargo and facilitating its release into the cytoplasm of target cells. Dlin-MeOH, also known as DLin-MC3-DMA, is a well-characterized and clinically validated ionizable lipid that has demonstrated high efficiency in mediating gene silencing.[1][2] This document provides detailed protocols for the formulation of Dlin-MeOH-based lipid nanoparticles, along with data presentation and visualizations to guide researchers in the successful preparation and characterization of these delivery vehicles.

Data Presentation

The following tables summarize key quantitative data for the formulation of Dlin-MeOH lipid nanoparticles, including typical lipid compositions and resulting nanoparticle characteristics.

Table 1: Standard Lipid Composition for Dlin-MeOH LNP Formulation

| Component | Molar Ratio (%) | Role in Formulation |

| Dlin-MC3-DMA | 50 | Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape.[1][3] |

| DSPC | 10 | Helper lipid that provides structural integrity to the nanoparticle. |

| Cholesterol | 38.5 | Provides stability and facilitates membrane fusion. |

| PEG-DMG | 1.5 | Polyethylene glycol (PEG)-lipid conjugate that prevents aggregation and increases circulation time. |

Table 2: Typical Formulation Parameters and Resulting Nanoparticle Characteristics

| Parameter | Value | Reference |

| Total Lipid Concentration in Ethanol | 10-25 mM | |

| Nucleic Acid to Total Lipid Ratio (w/w) | ~0.05 | |

| Aqueous Buffer | 50 mM Citrate Buffer (pH 4.0) | |

| Organic to Aqueous Phase Volume Ratio | 1:3 | |

| N/P Ratio | ~3-6 | |

| Resulting Particle Size (Diameter) | ~50-100 nm | |

| Polydispersity Index (PDI) | < 0.2 | |

| Encapsulation Efficiency | >90% |

Experimental Protocols

This section details the methodologies for the preparation of Dlin-MeOH LNPs using various mixing techniques.

Materials

-

Dlin-MC3-DMA (ionizable lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

-

Cholesterol (helper lipid)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) (PEGylated lipid)

-

Ethanol (100%, molecular biology grade)

-

siRNA or other nucleic acid cargo

-

Citrate buffer (50 mM, pH 4.0)

-

Phosphate-Buffered Saline (PBS), sterile

-

Microfluidic mixing device (e.g., NanoAssemblr) or standard laboratory equipment for manual mixing

-

Dialysis cassette (e.g., 10 kDa MWCO)

-

Sterile, nuclease-free tubes and syringes

Procedure

1. Preparation of Lipid Stock Solution in Ethanol

a. Dissolve Dlin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG in 100% ethanol to achieve the desired final molar ratio (e.g., 50:10:38.5:1.5). b. The total lipid concentration in the ethanol phase is typically between 10-25 mM. c. Vortex the mixture until all lipids are fully dissolved, ensuring a clear solution.

2. Preparation of Nucleic Acid Solution

a. Dilute the siRNA or other nucleic acid stock in 50 mM citrate buffer (pH 4.0) to the desired concentration. b. The final nucleic acid to total lipid ratio (w/w) is typically around 0.05.

3. Lipid Nanoparticle Formulation (Mixing Methods)

The rapid mixing of the lipid-ethanol solution with the aqueous nucleic acid solution is a critical step that triggers the self-assembly of the LNPs. Below are three common methods to achieve this.

-

Method A: Microfluidic Mixing (Recommended for Reproducibility) a. Set up the microfluidic mixing instrument according to the manufacturer's instructions. b. Load the lipid stock solution into one syringe and the nucleic acid solution into another. c. Set the flow rate ratio of the aqueous to organic phase to 3:1. d. Set the total flow rate to a value that ensures rapid and turbulent mixing (e.g., 12 mL/min). e. Initiate the mixing process to form the LNP suspension.

-

Method B: Pipette Mixing a. Pipette the required volume of the lipid stock solution into a sterile, nuclease-free microcentrifuge tube. b. Quickly add the corresponding volume of the nucleic acid solution to the lipid solution. c. Immediately and rapidly pipette the mixture up and down for 20-30 seconds to ensure thorough mixing.

-

Method C: Vortex Mixing a. Place the required volume of the nucleic acid solution in a sterile, nuclease-free microcentrifuge tube. b. Set a vortex mixer to a moderate speed. c. While the nucleic acid solution is vortexing, quickly add the corresponding volume of the lipid stock solution. d. Continue to vortex the resulting suspension for an additional 20-30 seconds.

4. Purification and Buffer Exchange

a. Collect the resulting LNP suspension. b. To remove ethanol and exchange the buffer to a neutral pH for in vitro and in vivo applications, dialyze the LNP suspension against sterile PBS (pH 7.4). c. Transfer the LNP suspension to a pre-wetted dialysis cassette (e.g., 10 kDa MWCO). d. Perform dialysis against PBS for at least 2 hours, with at least one change of the dialysis buffer.

5. Characterization

a. Particle Size and Polydispersity Index (PDI): Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS). b. Encapsulation Efficiency: Determine the percentage of nucleic acid encapsulated within the LNPs. This can be done using a fluorescent dye-based assay (e.g., RiboGreen assay) where the fluorescence of the dye is measured before and after lysing the LNPs with a detergent like Triton X-100. c. Zeta Potential: Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the components in a Dlin-MeOH lipid nanoparticle.

References

Application Notes and Protocols for Dlin-MeOH Lipid Nanoparticle (LNP) Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA). A critical component of these LNPs is the ionizable cationic lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. Dlin-MeOH is an ionizable lipid used in the formulation of LNPs for drug delivery systems. This document provides a detailed, step-by-step guide for the assembly of LNPs using a Dlin-MeOH-like ionizable lipid, with Dlin-MC3-DMA serving as a well-characterized and representative example. The protocols outlined below cover lipid stock solution preparation, LNP assembly using various mixing techniques, and post-formation processing and characterization.

Data Presentation

The following tables summarize key quantitative data related to the formulation and characterization of Dlin-MC3-DMA-containing LNPs, which can serve as a benchmark for Dlin-MeOH LNP assembly.

Table 1: Lipid Formulation Composition

| Component | Molar Ratio (%) | Role in LNP Formulation |

| Dlin-MC3-DMA | 50 | Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape |

| DSPC | 10 | Helper lipid providing structural stability to the bilayer |

| Cholesterol | 38.5 | Stabilizes the LNP structure and aids in membrane fusion |

| DMG-PEG 2000 | 1.5 | PEGylated lipid to control particle size and prevent aggregation |

Table 2: Microfluidic Assembly Parameters and Resulting LNP Characteristics

| Parameter | Value | Resulting LNP Characteristic | Reference |

| Flow Rate Ratio (FRR) (Aqueous:Ethanol) | 3:1 | Decreased particle size with increasing FRR | [1] |

| Total Flow Rate (TFR) | 2 - 20 mL/min | Decreased particle size with increasing TFR | [1][2] |

| Lipid Concentration | 2 - 12.5 mM | Influences particle size | [3][4] |

| Resulting Particle Size (Z-average) | ~50 - 100 nm | Dependent on FRR, TFR, and lipid concentration | |

| Polydispersity Index (PDI) | ≤ 0.25 | Indicates a monodisperse and homogeneous LNP population | |

| Encapsulation Efficiency | > 90% | High encapsulation efficiency is achievable with microfluidics |

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions in Ethanol

This protocol describes the preparation of individual lipid stock solutions, which will be combined to form the final lipid mixture for LNP assembly.

Materials:

-

Dlin-MC3-DMA (or Dlin-MeOH)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Absolute ethanol (RNase-free)

-

Sterile, RNase-free glass vials

-

Calibrated pipettes

Procedure:

-

Dlin-MC3-DMA Solution:

-

Accurately weigh the desired amount of Dlin-MC3-DMA into a tared glass vial.

-

Add absolute ethanol to achieve a final concentration of 75 mg/mL.

-

Ensure the lipid is completely dissolved and the solution is clear.

-

-

DSPC Solution:

-

Weigh 10 mg of DSPC into a tared glass vial.

-

Add 1.0 mL of absolute ethanol to achieve a concentration of 10 mg/mL.

-

Vortex or mix until the solution is clear.

-

-

Cholesterol Solution:

-

Weigh 10 mg of cholesterol into a tared glass vial.

-

Add 1.0 mL of absolute ethanol to achieve a concentration of 10 mg/mL. Note: Cholesterol may have limited solubility at higher concentrations.

-

Ensure the solution is clear.

-

-

DMG-PEG 2000 Solution:

-

Weigh 10 mg of DMG-PEG 2000 into a tared glass vial.

-

Add 1.0 mL of absolute ethanol to achieve a concentration of 10 mg/mL.

-

Mix until the solution is clear.

-

-

Preparation of the Complete Lipid Mixture:

-

To achieve the molar ratio of 50:10:38.5:1.5 (Dlin-MC3-DMA:DSPC:Cholesterol:DMG-PEG 2000), combine the stock solutions in the appropriate volumes. For example, pipette 13.3 µL of the Dlin-MC3-DMA solution, 24.6 µL of the DSPC solution, 46.4 µL of the cholesterol solution, and 11.7 µL of the DMG-PEG 2000 solution.

-

Mix the solutions thoroughly to obtain a clear and homogenous lipid mixture. This mixture contains approximately 19 µg of total lipid per µL of ethanol.

-

Protocol 2: Preparation of Nucleic Acid Solution

Materials:

-

siRNA or mRNA

-

Citrate buffer (10 mM, pH 4.0, RNase-free)

-

RNase-free microcentrifuge tubes

Procedure:

-

Prepare a 1 mg/mL stock solution of the nucleic acid in 10 mM citrate buffer (pH 4.0). The acidic pH is crucial for the protonation of the ionizable lipid, which facilitates its interaction with the negatively charged nucleic acid.

Protocol 3: LNP Assembly via Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for producing LNPs with a uniform size distribution.

Materials:

-

Complete lipid mixture in ethanol (from Protocol 1)

-

Nucleic acid solution in citrate buffer (from Protocol 2)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

-

RNase-free tubing and collection tubes

Procedure:

-

Load the complete lipid mixture into one syringe and the nucleic acid solution into another syringe.

-

Set the flow rate ratio (FRR) of the aqueous to ethanolic phase, typically at 3:1.

-

Set the total flow rate (TFR), for example, at 12 mL/min.

-

Initiate the flow to mix the two solutions in the microfluidic cartridge. The rapid mixing of the ethanol and aqueous phases leads to a decrease in solvent polarity, triggering the self-assembly of the lipids into LNPs encapsulating the nucleic acid.

-

Collect the resulting LNP suspension in an RNase-free tube.

Protocol 4: LNP Assembly via Vortex Mixing

This method is a simpler alternative for small-scale LNP preparation.

Materials:

-

Complete lipid mixture in ethanol (from Protocol 1)

-

Nucleic acid solution in citrate buffer (from Protocol 2)

-

Vortex mixer

-

RNase-free microcentrifuge tubes

Procedure:

-

In an RNase-free 1.5 mL tube, prepare the diluted lipid mix by adding the complete lipid mix solution and adjusting the ethanol volume. For example, add 21 µL of the lipid mix and 9 µL of ethanol.

-

In a separate RNase-free tube, prepare the nucleic acid buffer solution. For example, add 80 µL of 10 mM citrate buffer (pH 4) and 10 µL of the 1.0 mg/mL nucleic acid stock.

-

Set the vortex mixer to a moderate speed.

-

While vortexing the nucleic acid solution, quickly add the 30 µL of the diluted lipid-ethanol mixture.

-

Continue vortexing for an additional 20-30 seconds.

-

Incubate the resulting LNP suspension at room temperature for up to 15 minutes.

Protocol 5: Purification and Buffer Exchange by Dialysis

This step is crucial to remove ethanol and exchange the acidic buffer for a physiological pH buffer.

Materials:

-

LNP suspension

-

Dialysis cassette (e.g., MWCO 3.5 kDa)

-

Phosphate-buffered saline (PBS), pH 7.4 (sterile, RNase-free)

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Transfer the LNP suspension into a dialysis cassette.

-

Place the cassette in a beaker with PBS (at least 1000 times the volume of the LNP suspension).

-

Stir the PBS at 4°C for at least 1 hour, with several buffer changes to ensure complete removal of ethanol and buffer exchange.

-

After dialysis, carefully remove the LNP solution from the cassette and transfer it to a sterile, RNase-free tube.

-

The final LNP formulation can be sterilized by passing it through a 0.22 µm filter.

Protocol 6: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Use Dynamic Light Scattering (DLS) to determine the Z-average particle size and PDI.

-

Dilute the LNP suspension in PBS to an appropriate concentration for measurement.

2. Encapsulation Efficiency Measurement (RiboGreen Assay):

-

The RiboGreen assay is a fluorescence-based method to quantify the amount of encapsulated nucleic acid.

-

Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

-

The encapsulation efficiency is calculated as: ((Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis) x 100%

Mandatory Visualization

Caption: Workflow for Dlin-MeOH LNP Assembly.

References

- 1. researchgate.net [researchgate.net]

- 2. Manufacturing Considerations for the Development of Lipid Nanoparticles Using Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. simposio.afiscientifica.it [simposio.afiscientifica.it]

- 4. Process Robustness in Lipid Nanoparticle Production: A Comparison of Microfluidic and Turbulent Jet Mixing - PMC [pmc.ncbi.nlm.nih.gov]

Dlin-MeOH Analogue (Dlin-MC3-DMA) for siRNA and mRNA Delivery: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dlin-MeOH is an ionizable cationic lipid that has been explored for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. However, its derivative, Dlin-MC3-DMA, has emerged as a significantly more potent and widely studied lipid for both small interfering RNA (siRNA) and messenger RNA (mRNA) delivery applications. Dlin-MC3-DMA was a key component in the first FDA-approved siRNA drug, Onpattro™ (patisiran), highlighting its clinical significance.[1] This document provides detailed application notes and protocols based on the extensive research and data available for Dlin-MC3-DMA as a powerful tool for researchers in the field of gene therapy and vaccine development.

The protocols and data presented herein, while centered on Dlin-MC3-DMA, provide a robust framework for the formulation, characterization, and application of LNPs using similar ionizable lipids like Dlin-MeOH.

Data Presentation: Performance of Dlin-MC3-DMA-based LNPs

The following tables summarize key quantitative data for LNPs formulated with Dlin-MC3-DMA, showcasing its efficacy in siRNA and mRNA delivery.

Table 1: Physicochemical Characteristics of Dlin-MC3-DMA LNPs

| Parameter | Typical Value | Method of Analysis |

| Particle Size (Diameter) | 50 - 100 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential (at neutral pH) | Near-neutral to slightly negative | Electrophoretic Light Scattering (ELS) |

| siRNA/mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |

Table 2: In Vivo siRNA Delivery Efficacy of Dlin-MC3-DMA LNPs in Mice

| Target Gene | siRNA Dose (mg/kg) | Organ | Percent Gene Silencing | Reference |

| Factor VII | 0.005 | Liver | > 95% | [2] |

| Factor VII | 1 | Liver | ~80% (MC3) vs. ~95% (ALC-0315) | [3][4] |

| ADAMTS13 (in HSCs) | 1 | Liver | Minimal (MC3) vs. ~90% (ALC-0315) | [3] |

Table 3: In Vivo mRNA Delivery and Expression with Dlin-MC3-DMA LNPs in Mice

| Reporter mRNA | Dose (mg/kg) | Route of Administration | Primary Organ of Expression | Reference |

| Firefly Luciferase | 0.5 | Intravenous | Liver | |

| Firefly Luciferase, mCherry, Erythropoietin (co-delivery) | 1 (total mRNA) | Intravenous | Liver |

Experimental Protocols

Protocol 1: Formulation of Dlin-MC3-DMA LNPs for siRNA/mRNA Delivery using Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and controlled mixing to produce particles with uniform size and high encapsulation efficiency.

Materials:

-

Dlin-MC3-DMA

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

siRNA or mRNA

-

Ethanol (anhydrous)

-

Citrate buffer (25 mM, pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (MWCO 10 kDa) or tangential flow filtration (TFF) system

Procedure:

-

Preparation of Lipid Stock Solution (in Ethanol):

-

Prepare individual stock solutions of Dlin-MC3-DMA, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol.

-

Combine the lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (Dlin-MC3-DMA:DSPC:Cholesterol:DMG-PEG2000).

-

The total lipid concentration in the ethanol phase is typically 10-12.5 mM.

-

-

Preparation of Nucleic Acid Solution (Aqueous Phase):

-

Dissolve the siRNA or mRNA in 25 mM citrate buffer (pH 4.0).

-

-

LNP Formulation using Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another syringe.

-

Set the flow rate ratio of the aqueous to the organic phase to 3:1.

-

Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the LNPs and the encapsulation of the nucleic acid.

-

-

Purification and Buffer Exchange:

-

Collect the resulting LNP suspension.

-

To remove the ethanol and raise the pH to a physiological level (pH 7.4), perform dialysis against sterile PBS using a dialysis cassette or utilize a tangential flow filtration (TFF) system.

-

-

Sterilization and Storage:

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the LNP suspension at 4°C.

-

Protocol 2: Characterization of Dlin-MC3-DMA LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

-

Dilute a small aliquot of the LNP suspension in PBS.

-

Analyze the sample using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

-

Dilute the LNP suspension in an appropriate buffer (e.g., PBS or low ionic strength buffer).

-

Measure the surface charge using Electrophoretic Light Scattering (ELS).

3. Encapsulation Efficiency Determination (RiboGreen Assay):

-

Prepare two sets of LNP samples.

-

To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid.

-

Add the RiboGreen reagent to both the lysed and unlysed LNP samples, as well as to a standard curve of the free nucleic acid.

-

Measure the fluorescence intensity.

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = [(Fluorescence of lysed LNPs) - (Fluorescence of unlysed LNPs)] / (Fluorescence of lysed LNPs) x 100

-

Protocol 3: In Vitro Transfection of siRNA/mRNA using Dlin-MC3-DMA LNPs

Materials:

-

Adherent mammalian cells (e.g., HeLa, HepG2)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Dlin-MC3-DMA LNPs encapsulating siRNA or mRNA

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.

-

Incubate the cells overnight at 37°C in a CO2 incubator.

-

-

Transfection:

-

On the day of transfection, dilute the siRNA/mRNA-LNP formulation in serum-free medium to the desired final concentration (e.g., 10-100 nM for siRNA).

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the diluted LNP-containing medium to each well.

-

Incubate the cells for 4-6 hours at 37°C.

-

After the incubation, add complete medium to the wells.

-

-

Analysis of Gene Silencing (siRNA) or Protein Expression (mRNA):

-

For siRNA, harvest the cells 24-72 hours post-transfection and analyze the target gene knockdown by qRT-PCR or Western blot.

-

For mRNA, assess the reporter protein expression (e.g., luciferase, GFP) at various time points (e.g., 6, 24, 48 hours) post-transfection using appropriate assays.

-

Protocol 4: In Vivo Administration of Dlin-MC3-DMA LNPs in Mice

Materials:

-

Dlin-MC3-DMA LNPs encapsulating siRNA or mRNA

-

Sterile PBS

-

Mice (e.g., C57BL/6)

-

Insulin syringes with 28-30G needles

Procedure:

-

Dose Preparation:

-